molecular formula C9H11BrClN B13137813 (R)-1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride

(R)-1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride

Cat. No.: B13137813
M. Wt: 248.55 g/mol
InChI Key: NUFACMNOGHWGQD-SBSPUUFOSA-N
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Description

®-1-(4-Bromophenyl)prop-2-en-1-aminehydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpropenes. These compounds are characterized by a phenyl group attached to a propenyl group. The presence of a bromine atom on the phenyl ring and the hydrochloride salt form are notable features of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Bromophenyl)prop-2-en-1-aminehydrochloride typically involves the following steps:

    Bromination: The starting material, phenylpropene, undergoes bromination to introduce a bromine atom at the para position of the phenyl ring.

    Amine Introduction: The brominated intermediate is then reacted with an amine to introduce the amine group at the propenyl position.

    Resolution: The racemic mixture is resolved to obtain the ®-enantiomer.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the amine group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the double bond in the propenyl group to a single bond, forming a saturated amine.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Saturated amines.

    Substitution: Phenyl derivatives with various substituents.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, possibly as a ligand or inhibitor.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(4-Bromophenyl)prop-2-en-1-aminehydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-Bromophenyl)prop-2-en-1-aminehydrochloride: The enantiomer of the compound, with potentially different biological activity.

    1-(4-Chlorophenyl)prop-2-en-1-aminehydrochloride: A similar compound with a chlorine atom instead of bromine.

    1-(4-Methylphenyl)prop-2-en-1-aminehydrochloride: A similar compound with a methyl group instead of bromine.

Uniqueness

®-1-(4-Bromophenyl)prop-2-en-1-aminehydrochloride is unique due to its specific stereochemistry and the presence of a bromine atom, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C9H11BrClN

Molecular Weight

248.55 g/mol

IUPAC Name

(1R)-1-(4-bromophenyl)prop-2-en-1-amine;hydrochloride

InChI

InChI=1S/C9H10BrN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h2-6,9H,1,11H2;1H/t9-;/m1./s1

InChI Key

NUFACMNOGHWGQD-SBSPUUFOSA-N

Isomeric SMILES

C=C[C@H](C1=CC=C(C=C1)Br)N.Cl

Canonical SMILES

C=CC(C1=CC=C(C=C1)Br)N.Cl

Origin of Product

United States

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